3-(2-phenyl-1H-imidazol-5-yl)propanal
Description
3-(2-Phenyl-1H-imidazol-5-yl)propanal is an organic compound featuring an imidazole core substituted with a phenyl group at position 2 and a propanal (aldehyde-containing) chain at position 5. Its molecular formula is C₁₂H₁₂N₂O, with an average molecular mass of 200.24 g/mol. The compound’s structure combines aromatic (phenyl), heterocyclic (imidazole), and aldehyde functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. The free NH group in the 1H-imidazole ring enhances reactivity, enabling participation in hydrogen bonding and coordination chemistry .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(2-phenyl-1H-imidazol-5-yl)propanal |
InChI |
InChI=1S/C12H12N2O/c15-8-4-7-11-9-13-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,8-9H,4,7H2,(H,13,14) |
InChI Key |
XFTFYMPNCLZFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CCC=O |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Functionalization via Nucleophilic Aromatic Substitution and Palladium-Catalyzed Coupling
A robust approach to related imidazole derivatives involves:
- Reacting halogenated aromatic precursors with imidazole derivatives under basic conditions to form C-N bonds.
- Using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to install aryl or heteroaryl substituents.
Example Process (Adapted from Related Imidazole Syntheses):
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | 3-bromo-5-fluoro-benzotrifluoride + 4-methylimidazole, NaH, NMP, 20-25 °C, 16 h | Formation of bromoaryl-imidazole intermediate |
| 2 | Palladium-catalyzed arylamination | Pd(OAc)2, phosphine ligand (Xantphos or BINAP), NaOtBu, diphenylimine, solvent | Formation of imine intermediate |
| 3 | Hydrolysis | Aqueous HCl solution | Conversion to amine salt |
| 4 | Salt to free base conversion | Potassium bicarbonate | Pure imidazole derivative |
This method yields high purity products (>99% HPLC purity) with low palladium contamination (0.5 ppm) and is scalable and commercially viable.
Aldehyde Introduction via Side-Chain Functionalization
The propanal group can be introduced by:
- Alkylation of the imidazole ring with a suitable aldehyde-containing side chain precursor.
- Oxidation of a corresponding alcohol or alkyl side chain to the aldehyde.
A typical approach involves:
- Using a haloalkyl aldehyde or protected aldehyde derivative to alkylate the imidazole nitrogen or carbon at the 5-position.
- Subsequent deprotection or oxidation to yield the aldehyde.
Detailed Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-bromo-5-fluoro-benzotrifluoride, 4-methylimidazole, NaH, NMP | 20-25 | 16 h | - | Crude intermediate with 16% regioisomer |
| Recrystallization | Heptane | Ambient | - | - | Purifies intermediate, removes regioisomer |
| Palladium-catalyzed arylamination | Pd(OAc)2, Xantphos or BINAP, NaOtBu, diphenylimine | Ambient | - | - | Forms imine intermediate |
| Hydrolysis | Aqueous HCl | Ambient | - | - | Produces amine salt |
| Salt to free base conversion | Potassium bicarbonate | Ambient | - | >99% purity | Final pure product |
Research Findings and Optimization Notes
- Use of sodium hydride in N-methylpyrrolidinone (NMP) as a base and solvent provides efficient nucleophilic substitution with good regioselectivity.
- Palladium catalysts such as Pd(OAc)2 combined with phosphine ligands (Xantphos or BINAP) enable effective arylamination with low metal contamination after purification.
- Recrystallization from heptane effectively removes regioisomeric impurities.
- Hydrolysis under mild acidic conditions converts imine intermediates to amine salts, which can be converted to free bases with potassium bicarbonate, yielding high-purity products suitable for pharmaceutical applications.
- Alternative methods involving guanidine intermediates and enaminone coupling improve yields and reduce reaction times for related imidazole derivatives, suggesting potential adaptation for propanal-substituted imidazoles.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution + Pd-catalyzed coupling | 3-bromo-5-fluoro-benzotrifluoride, 4-methylimidazole, NaH, Pd(OAc)2, phosphine ligands | High purity, scalable, low metal contamination | Requires careful control of regioisomers |
| Guanidine and enaminone route | Cyanamide, hydrogen chloride, enaminone, reflux in ethanol/n-propanol | Improved yield, shorter reaction time | More complex intermediates, longer overall synthesis |
| Side-chain alkylation/oxidation | Haloalkyl aldehydes or protected aldehydes, oxidation reagents | Direct aldehyde introduction | Requires protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions
3-(2-phenyl-1H-imidazol-5-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: 3-(2-phenyl-1H-imidazol-5-yl)propanoic acid.
Reduction: 3-(2-phenyl-1H-imidazol-5-yl)propanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-phenyl-1H-imidazol-5-yl)propanal has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 3-(2-phenyl-1H-imidazol-5-yl)propanal involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the propanal group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-(1-Trityl-1H-imidazol-5-yl)propanal
- Molecular Formula : C₂₅H₂₂N₂O
- Average Mass : 366.464 g/mol
- Key Differences :
- The trityl (triphenylmethyl) group at the imidazole’s 1-position introduces steric bulk, reducing solubility in polar solvents compared to the phenyl-substituted parent compound.
- The trityl group acts as a protective moiety, shielding the imidazole’s NH group and altering its reactivity in synthetic pathways .
- Applications : Used in protective-group strategies during multi-step organic syntheses, particularly where selective functionalization of the imidazole ring is required.
2-Hydroxy-3-(1H-imidazol-5-yl)propanoic Acid
- Molecular Formula : C₆H₈N₂O₃
- Average Mass : 156.14 g/mol
- Key Differences :
- Applications: Potential use as a metabolite or chiral building block in drug design, leveraging its hydrogen-bonding capabilities.
Propanal (Simpler Aldehyde Analog)
- Molecular Formula : C₃H₆O
- Average Mass : 58.08 g/mol
- Key Differences :
- Lacks aromatic and heterocyclic components, leading to higher volatility and simpler reactivity (e.g., nucleophilic additions without steric hindrance).
- Atmospheric studies show propanal’s rapid degradation (half-life ~2 hours via photolysis), whereas the imidazole-phenyl scaffold in 3-(2-phenyl-1H-imidazol-5-yl)propanal likely increases stability .
- Applications : Industrial solvent and precursor in resin production; less relevant in medicinal chemistry compared to its imidazole derivatives.
Data Table: Structural and Functional Comparison
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